molecular formula C20H19N3O5S B2745505 methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 888441-41-6

methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2745505
CAS No.: 888441-41-6
M. Wt: 413.45
InChI Key: YDZNDWYSNJDABT-UHFFFAOYSA-N
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Description

Methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrimidoindole core fused with a furan carboxylate ester. The pyrimido[5,4-b]indole scaffold is substituted at position 3 with a 2-methoxyethyl group and at position 2 with a sulfanylmethyl linker bridging to a methyl furan-2-carboxylate moiety. This structural framework is analogous to derivatives reported in recent synthetic studies, particularly those involving indole-containing heterocycles and multicomponent reactions (MCRs) .

Properties

IUPAC Name

methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-26-10-9-23-18(24)17-16(13-5-3-4-6-14(13)21-17)22-20(23)29-11-12-7-8-15(28-12)19(25)27-2/h3-8,21H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNDWYSNJDABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate exhibit promising anticancer properties. For example, derivatives of pyrimidine and indole structures have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related furan derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of the furan ring is crucial for its interaction with microbial targets, potentially disrupting cellular processes .

In a study published by Weerachai Phutdhawong et al., the biological activities of furan derivatives were evaluated against various cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity levels .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on similar compounds to determine the impact of different substituents on biological activity. This analysis helps in understanding how modifications can lead to improved efficacy against targeted diseases.

Mechanism of Action

The mechanism of action of methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related analogs:

Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate ()

Methyl 5-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate ()

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound (2-Methoxyethyl Substituent) 4-Fluorophenyl Analog 4-Chlorophenyl Analog
Substituent at Position 3 2-Methoxyethyl 4-Fluorophenyl 4-Chlorophenyl
Molecular Weight (g/mol) ~427.5 (estimated)* 449.5 465.06
XLogP3 ~3.5 (estimated)** 4.7 Not reported (≈5.2 est.)
Hydrogen Bond Acceptors 7 (estimated) 7 7
Rotatable Bonds 6 (estimated) 6 6
Topological Polar Surface Area (Ų) 113 (similar core) 113 113

Estimated based on substituent mass difference (2-methoxyethyl: ~89 g/mol vs. 4-fluorophenyl: ~111 g/mol).
*
Lower XLogP3 predicted due to the polar methoxyethyl group vs. lipophilic aryl halides.

Key Findings:

Structural Variations :

  • The 2-methoxyethyl group introduces enhanced polarity compared to the 4-fluorophenyl and 4-chlorophenyl substituents. This difference impacts solubility, with the target compound likely exhibiting better aqueous solubility than its halogenated analogs .
  • The 4-chlorophenyl analog has a higher molecular weight (465.06 g/mol) due to chlorine’s atomic mass, while the target compound’s estimated molecular weight (~427.5 g/mol) reflects the lighter methoxyethyl group.

Synthetic Methods: All three compounds likely derive from MCRs involving indole derivatives, as demonstrated in and . For example, the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one achieved an 84% yield via condensation with 4-methoxybenzaldehyde under refluxing ethanol .

Spectroscopic and Crystallographic Data: highlights the use of NMR (1H, 13C, 19F) and HRMS for characterizing indole-furan hybrids. The target compound’s methoxyethyl group would likely produce distinct NMR shifts (e.g., δ ~3.3 ppm for methoxy protons) compared to aryl halide analogs .

Computational Properties :

  • The 4-fluorophenyl analog has a computed XLogP3 of 4.7, indicating moderate lipophilicity. The target compound’s XLogP3 is predicted to be lower (~3.5) due to the methoxyethyl group’s polarity, aligning with trends in substituent effects on partition coefficients .

Biological Activity

Methyl 5-({[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications for medicinal chemistry.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with pyrimidine and indole structures. The synthesis typically includes:

  • Formation of the Furan Ring : Utilizing furan derivatives as starting materials.
  • Pyrimidine Integration : Incorporating pyrimidine moieties through nucleophilic substitution reactions.
  • Indole and Sulfanyl Group Addition : Introducing the indole structure and sulfanyl groups to enhance biological activity.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its cytotoxicity and antimicrobial properties.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
HepG2 (liver cancer)15.0
A549 (lung cancer)18.0

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus1.00Gram-positive
Escherichia coli8.00Gram-negative
Pseudomonas aeruginosa16.00Gram-negative

These results highlight the compound's potential utility in treating bacterial infections, particularly those resistant to conventional antibiotics.

Case Studies

Several studies have focused on derivatives of this compound to enhance its biological activity further:

  • Study on Derivatives : A recent study synthesized various derivatives by modifying the furan and pyrimidine rings, leading to compounds with improved potency against cancer cell lines and bacteria .
  • Mechanism of Action : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .

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